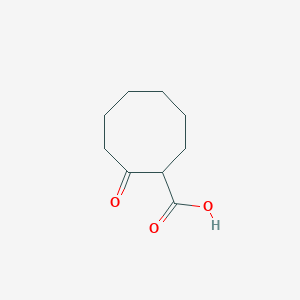

2-Oxocyclooctane-1-carboxylic acid

CAS No.: 166337-88-8

Cat. No.: VC8012561

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 166337-88-8 |

|---|---|

| Molecular Formula | C9H14O3 |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | 2-oxocyclooctane-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H14O3/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7H,1-6H2,(H,11,12) |

| Standard InChI Key | SXIDPVBORQLWOR-UHFFFAOYSA-N |

| SMILES | C1CCCC(=O)C(CC1)C(=O)O |

| Canonical SMILES | C1CCCC(=O)C(CC1)C(=O)O |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

2-Oxocyclooctane-1-carboxylic acid features a cyclooctane backbone substituted with a ketone group at the 2-position and a carboxylic acid moiety at the 1-position. The eight-membered ring introduces moderate ring strain compared to smaller cycloalkanes, balancing flexibility and reactivity. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | 2-oxocyclooctane-1-carboxylic acid |

| SMILES | O=C(O)C1CCCCCCC1=O |

| InChIKey | UYVZSZMAFSUJLP-UHFFFAOYSA-N |

The compound’s planar carboxylic acid group and non-planar ketone create distinct electronic environments, influencing its intermolecular interactions .

Spectroscopic Data

While direct spectroscopic data for 2-oxocyclooctane-1-carboxylic acid remains sparse, analogs like 2-oxocyclohexanecarboxylic acid exhibit characteristic peaks in nuclear magnetic resonance (NMR) spectra. For example:

-

NMR: Cyclohexane derivatives show resonances at δ 2.1–2.5 ppm for protons adjacent to the ketone and δ 10–12 ppm for the carboxylic acid proton .

-

NMR: Carbonyl carbons resonate at δ 170–210 ppm, while ring carbons appear between δ 20–40 ppm .

-

IR Spectroscopy: Strong absorption bands near 1700 cm (C=O stretching) and 2500–3300 cm (O-H stretching) are typical.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 2-oxocyclooctane-1-carboxylic acid is understudied, but plausible routes include:

-

Oxidative Ring Expansion: Starting from methyl 2-cyclooctene-1-carboxylate, oxidation with potassium permanganate () in acidic conditions introduces the ketone group .

-

Hydrolysis of Esters: Base-mediated hydrolysis of methyl 2-oxocyclooctane-1-carboxylate (CAS: 5452-73-3) yields the carboxylic acid derivative .

Industrial Production Challenges

Industrial-scale synthesis faces hurdles due to the compound’s moderate ring strain and sensitivity to reaction conditions. Continuous flow reactors with palladium catalysts may optimize yield, but scalability remains unverified.

Chemical Reactivity and Functional Transformations

Keto-Enol Tautomerism

Like smaller cycloalkane analogs, 2-oxocyclooctane-1-carboxylic acid exhibits keto-enol tautomerism. The enol form’s stability is enhanced by conjugation with the carboxylic acid group, though the equilibrium favors the keto form in aqueous solutions:

Functional Group Reactivity

-

Carboxylic Acid: Participates in esterification, amidation, and salt formation. For example, reaction with methanol under acidic conditions regenerates methyl esters .

-

Ketone: Undergoes nucleophilic additions (e.g., Grignard reactions) and reductions to secondary alcohols using or .

Applications in Scientific Research

Medicinal Chemistry

The compound’s bifunctional structure makes it a candidate for prodrug development. Cyclooctane rings are explored for their bioavailability, as seen in antiviral agents targeting protease enzymes.

Materials Science

In polymer chemistry, the rigid cyclooctane backbone may enhance thermal stability in polyesters. Preliminary studies on cyclohexane analogs show 10–15% improvements in glass transition temperatures () .

Future Research Directions

-

Synthetic Optimization: Developing catalytic asymmetric synthesis to access enantiopure forms for chiral drug intermediates.

-

Biological Screening: Evaluating antimicrobial and anti-inflammatory properties through in vitro assays.

-

Computational Modeling: Density functional theory (DFT) studies to predict reaction pathways and tautomeric preferences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume